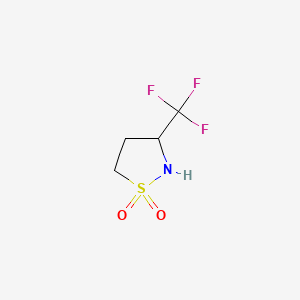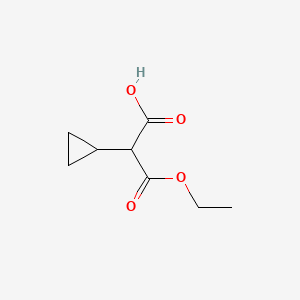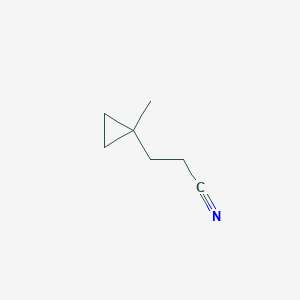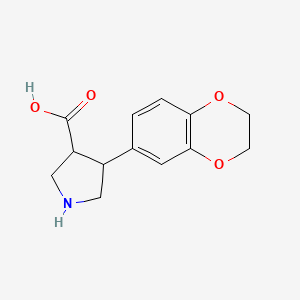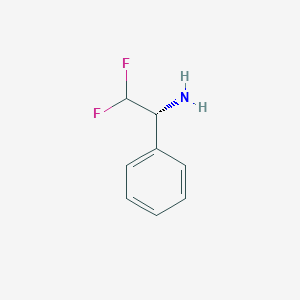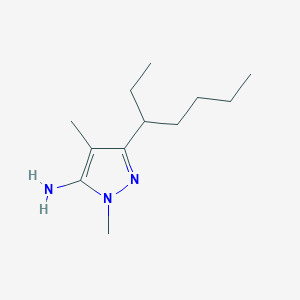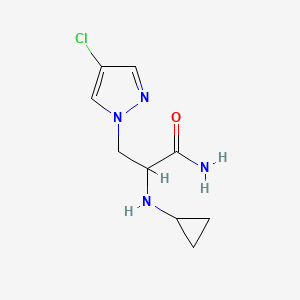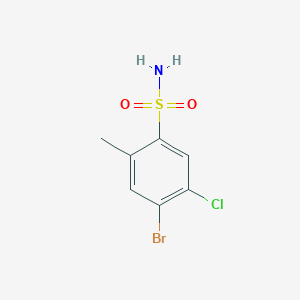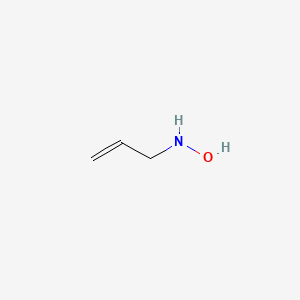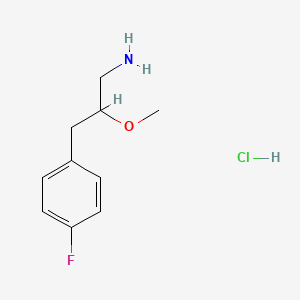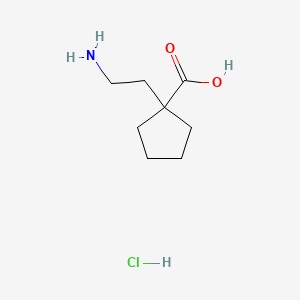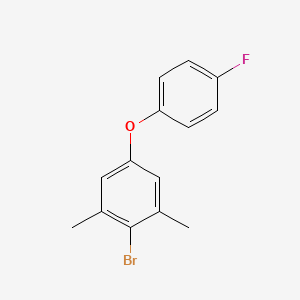
2-Fluoro-2-(1,2-oxazol-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-2-(1,2-oxazol-3-yl)propanoic acid is a synthetic organic compound that features a fluorine atom and an oxazole ring attached to a propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method starts with the reaction of 3-oxopentanoic acid methyl ester with 3-hydroxyacetophenone to form the oxazole ring . The fluorine atom is then introduced through a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-2-(1,2-oxazol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the propanoic acid moiety.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole carboxylic acids, while reduction could produce alcohol derivatives.
Applications De Recherche Scientifique
2-Fluoro-2-(1,2-oxazol-3-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Fluoro-2-(1,2-oxazol-3-yl)propanoic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The fluorine atom enhances the compound’s stability and bioavailability, allowing it to effectively modulate biological pathways. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparaison Avec Des Composés Similaires
Similar Compounds
Flurbiprofen: A non-steroidal anti-inflammatory drug with a similar propanoic acid backbone but different substituents.
Oxaprozin: Another anti-inflammatory drug featuring an oxazole ring and a propanoic acid moiety.
Mubritinib: A tyrosine kinase inhibitor with an oxazole ring, used in cancer therapy.
Uniqueness
2-Fluoro-2-(1,2-oxazol-3-yl)propanoic acid is unique due to the presence of both a fluorine atom and an oxazole ring, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s metabolic stability and lipophilicity, while the oxazole ring provides specific interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C6H6FNO3 |
|---|---|
Poids moléculaire |
159.11 g/mol |
Nom IUPAC |
2-fluoro-2-(1,2-oxazol-3-yl)propanoic acid |
InChI |
InChI=1S/C6H6FNO3/c1-6(7,5(9)10)4-2-3-11-8-4/h2-3H,1H3,(H,9,10) |
Clé InChI |
ZNKKGQGMFDOUSV-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NOC=C1)(C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


